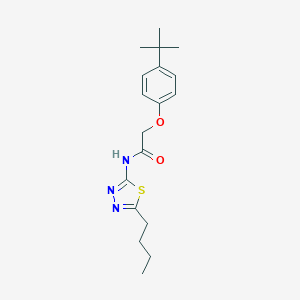![molecular formula C25H27NO4S B284657 Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPT and has been found to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
Wirkmechanismus
The exact mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DMPT has been shown to inhibit the activity of histone deacetylase, which can lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
DMPT has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of gene expression, and the regulation of certain signaling pathways in cells. Additionally, DMPT has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPT in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, DMPT has been shown to have a variety of interesting biochemical and physiological effects, which may make it a useful tool for studying a variety of biological processes. However, one limitation of using DMPT is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving DMPT. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in the regulation of gene expression and signaling pathways in cells. Finally, additional research is needed to determine the safety and efficacy of DMPT in vivo, which could pave the way for its use as a therapeutic agent in humans.
Synthesemethoden
DMPT can be synthesized using a variety of methods, including both chemical and enzymatic processes. One common method involves the reaction of 2,4-dimethylphenol with butyryl chloride to form 4-(2,4-dimethylphenoxy)butyric acid, which can then be reacted with ethyl thioglycolate and phenyl isocyanate to form DMPT.
Wissenschaftliche Forschungsanwendungen
DMPT has been used in a variety of scientific research applications, including as a potential treatment for cancer and as a tool for studying the function of certain enzymes. One study found that DMPT was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, DMPT has been shown to be a potent inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Eigenschaften
Molekularformel |
C25H27NO4S |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
ethyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-4-29-25(28)20-16-22(19-9-6-5-7-10-19)31-24(20)26-23(27)11-8-14-30-21-13-12-17(2)15-18(21)3/h5-7,9-10,12-13,15-16H,4,8,11,14H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
CQHSGCJJWWKYDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)


![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)

![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)



![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
